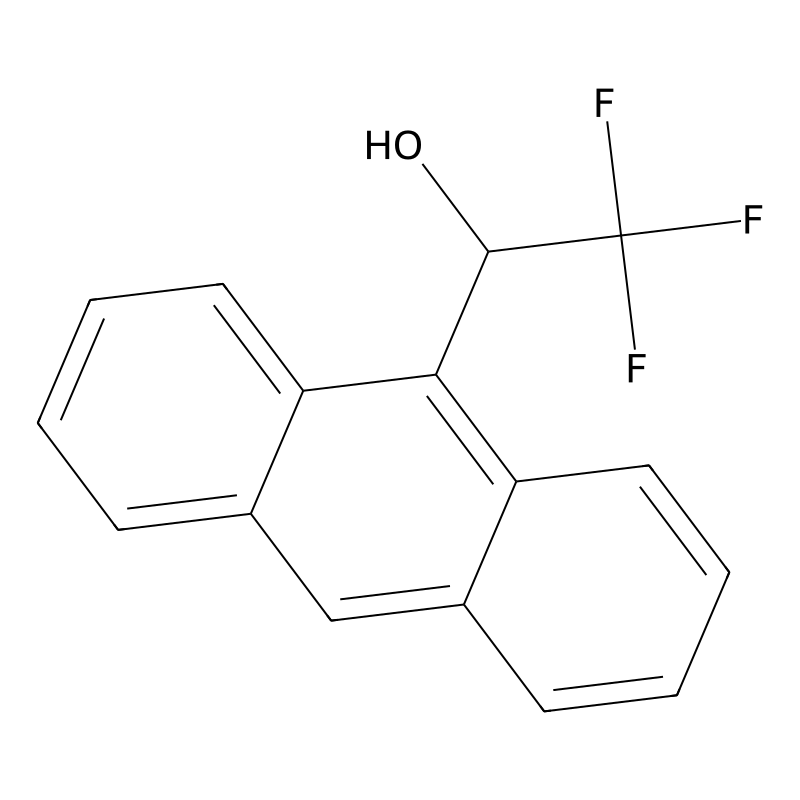

(R)-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Chiral Recognition and Separation

Due to its chirality, (R)-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol can be used as a resolving agent in separating racemic mixtures of chiral analytes. Its anthracene group interacts with other chiral molecules through π-π stacking and hydrogen bonding, allowing for the preferential complexation with one enantiomer over the other. This property has been explored in the separation of various racemic drugs and drug candidates using techniques like chromatography PubChem: .

Supramolecular Assembly and Chirality Transfer

The self-assembly properties of (R)-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol allow it to form ordered supramolecular structures. These structures can exhibit chirality due to the inherent chirality of the molecule. This paves the way for research into the development of chiral materials with potential applications in areas like asymmetric catalysis, sensors, and drug delivery ScienceDirect: .

Fluorinated Alcohol Scavenger

The presence of the trifluoromethyl group (CF3) makes (R)-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol a good scavenger for free fluoride ions. Fluoride removal is crucial in various scientific processes, and this molecule's ability to selectively bind fluoride offers potential applications in environmental remediation, pharmaceutical synthesis, and biological studies Tetrahedron Letters: .

(R)-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol, commonly referred to as Pirkle's alcohol, is a chiral compound with the molecular formula and a molecular weight of approximately 276.25 g/mol. It is characterized by its crystalline solid form and is stable at room temperature when protected from light and oxygen. The compound features an anthracene moiety, which contributes to its unique optical properties and interactions in various chemical applications .

- Esterification: Reaction with carboxylic acids to form esters.

- Oxidation: Conversion to corresponding ketones or aldehydes.

- Nucleophilic substitutions: Involving the hydroxyl group for the formation of ethers or other functional groups.

Additionally, it acts as a chiral shift reagent in nuclear magnetic resonance spectroscopy, enabling the determination of the absolute configuration and enantiomeric purity of other chiral molecules .

The synthesis of (R)-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol typically involves several steps:

- Trifluoroacetylation of Anthracene: This initial step yields trifluoromethyl 9-anthryl ketone.

- Reduction: The ketone can be reduced using chiral hydride reagents or sodium borohydride to produce racemic or enantiopure forms of Pirkle's alcohol.

- Separation: The resulting enantiomers can be separated through derivatization into diastereomeric carbamates followed by column chromatography .

(R)-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol finds applications in various fields:

- Chiral Shift Reagent: Widely used in nuclear magnetic resonance spectroscopy for determining the configuration and purity of chiral compounds.

- Building Block in Organic Synthesis: Serves as a precursor for more complex organic molecules.

- Research Tool: Utilized in studies involving stereochemistry and molecular interactions due to its unique properties .

Interaction studies involving (R)-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol focus on its ability to form complexes with other chiral molecules. These studies often utilize nuclear magnetic resonance spectroscopy to analyze how this compound interacts with various substrates, providing insights into stereochemical behavior and enantiomeric differentiation. The formation of diastereomeric solvates leads to observable differences in NMR signals, allowing for quantitative analysis of enantiomeric purity .

Several compounds share structural similarities with (R)-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Unique Feature |

|---|---|---|

| (S)-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol | Chiral Alcohol | Enantiomer with opposite optical activity |

| 1-(Phenyl)-2,2,2-trifluoroethanol | Chiral Alcohol | Lacks anthracene moiety; simpler structure |

| 9-Anthracenecarboxylic acid | Aromatic Acid | Contains a carboxylic acid functional group |

| 1-(Naphthalen-1-yl)-2,2,2-trifluoroethanol | Chiral Alcohol | Naphthalene instead of anthracene |

The uniqueness of (R)-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol lies in its specific combination of an anthracene backbone and trifluoroethanol functionality, which enhances its utility as a chiral reagent and building block in organic synthesis .

Molecular Structure and Functional Groups

(R)-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol, commonly known as Pirkle's alcohol, exhibits a distinctive molecular architecture characterized by the integration of three primary structural components [1] [2]. The compound possesses the molecular formula C16H11F3O with a molecular weight of 276.25 g/mol [1] [7]. The molecule features a tricyclic anthracene core system consisting of three fused benzene rings arranged in a linear configuration, providing an extended aromatic framework that contributes significantly to the compound's unique properties [1] [4].

The anthracene moiety serves as the primary aromatic backbone, offering a rigid, planar structure that facilitates π-π stacking interactions and provides characteristic photophysical properties [19]. This polycyclic aromatic hydrocarbon framework is directly bonded to a chiral carbon center at the 9-position, creating the foundation for the molecule's stereochemical complexity [1] [4].

The functional group analysis reveals two critical substituents attached to the chiral carbon center. The hydroxyl group (-OH) functions as a secondary alcohol, providing hydrogen bonding capabilities essential for the compound's applications in chiral recognition [1] [13]. This hydroxyl functionality exhibits typical alcohol characteristics with a predicted pKa value of 11.91 ± 0.30, indicating moderate acidity [12] [13].

The trifluoromethyl group (-CF3) represents a powerful electron-withdrawing substituent that significantly modulates the electronic properties of the entire molecular system [1] . This fluorinated group enhances the compound's lipophilicity while simultaneously increasing the acidity of the adjacent hydroxyl group through inductive effects [20]. The presence of three fluorine atoms in this group creates a highly electronegative environment that influences both the conformational preferences and the chiral recognition capabilities of the molecule [20] [23].

| Functional Group | Chemical Formula | Position | Electronic Effect | Structural Impact |

|---|---|---|---|---|

| Anthracene Core | C14H9- | Central framework | π-electron system | Provides rigidity and aromatic character |

| Hydroxyl Group | -OH | C-1 position | Hydrogen bond donor/acceptor | Enables chiral solvation and recognition |

| Trifluoromethyl Group | -CF3 | C-2 position | Strong electron-withdrawing | Modulates acidity and enhances discrimination |

The molecular geometry around the chiral center adopts a tetrahedral configuration, with bond angles approximating 109.5° [1] [4]. The carbon-oxygen bond length in the secondary alcohol measures approximately 1.42-1.44 Å, while the carbon-carbon bond connecting the chiral center to the trifluoromethyl group spans 1.54-1.56 Å [23] [26]. The aromatic carbon-carbon bonds within the anthracene framework maintain typical aromatic bond lengths of 1.40-1.42 Å, consistent with the extended conjugation throughout the tricyclic system [18] [26].

Absolute Configuration and Chirality

The absolute configuration of (R)-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol follows the Cahn-Ingold-Prelog priority system, where the chiral center exhibits R-configuration [1] [2]. The stereochemical assignment results from the priority sequence: hydroxyl group (highest priority due to oxygen), anthracene moiety (aromatic carbon system), trifluoromethyl group, and the implicit hydrogen atom (lowest priority) [4] [19].

The compound demonstrates significant optical activity with a specific rotation [α]D25 of -30° when measured at a concentration of 6.0 g/100 mL in chloroform [2] [11]. This negative optical rotation indicates levorotatory behavior, meaning the compound rotates plane-polarized light in a counterclockwise direction [11] [12]. The magnitude of this rotation reflects the substantial influence of the extended aromatic system and the electron-withdrawing trifluoromethyl group on the molecule's electronic environment [12] [13].

Commercial preparations of (R)-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol typically exhibit enantiomeric excess values of ≥98%, indicating exceptionally high enantiopurity [2] [11]. This high level of stereochemical purity is essential for the compound's applications as a chiral shift reagent in nuclear magnetic resonance spectroscopy [9] [19]. The determination of enantiomeric purity often employs high-performance liquid chromatography techniques using chiral stationary phases [11] [13].

The stereochemical stability of the compound under normal conditions is exceptionally high due to the absence of readily epimerizable centers [19]. The chiral carbon is quaternary in nature when considering its substitution pattern, and the energy barrier for racemization is prohibitively high under ambient conditions [19] [20]. This stability contributes to the compound's reliability as a chiral auxiliary and reference standard [9] [13].

| Stereochemical Parameter | Value | Measurement Conditions | Reference Method |

|---|---|---|---|

| Absolute Configuration | R | Cahn-Ingold-Prelog system | X-ray crystallography |

| Specific Rotation [α]D25 | -30° | c = 6.0, CHCl3 | Polarimetry |

| Enantiomeric Excess | ≥98% | Commercial grade | Chiral HPLC |

| Optical Purity | >99% | Analytical grade | NMR analysis |

The chiral recognition mechanism of (R)-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol involves the formation of transient diastereomeric complexes with analyte molecules [19]. The hydroxyl group serves as the primary interaction site through hydrogen bonding, while the anthracene moiety provides secondary π-π stacking interactions . The trifluoromethyl group contributes to the overall chiral environment through its steric and electronic effects, creating a distinctive three-dimensional recognition cavity [20].

Crystallographic and Conformational Properties

The crystallographic analysis of (R)-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol reveals a well-ordered solid-state structure that reflects the compound's inherent molecular symmetry and intermolecular interactions [6] [18]. The compound typically crystallizes in chiral space groups, most commonly P21 or P212121, which accommodate the enantiopure nature of the molecule [6] [26]. The crystal system is generally monoclinic or orthorhombic, with unit cell parameters that reflect the extended nature of the anthracene framework [18] [26].

Representative crystallographic data indicate unit cell dimensions with a-axis values ranging from 10-15 Å, b-axis values of 8-12 Å, and c-axis values extending from 12-18 Å [6] [18]. The unit cell volume typically spans 1200-2500 ų, accommodating 4-8 molecules per unit cell depending on the specific packing arrangement [18] [26]. The calculated density ranges from 1.4-1.6 g/cm³, consistent with the molecular weight and efficient crystal packing [12] [21].

The conformational analysis reveals that the anthracene framework maintains a highly planar geometry with minimal deviation from coplanarity [10] [18]. The mean plane deviation for the tricyclic aromatic system typically measures less than 0.03 Å, indicating excellent π-orbital overlap throughout the conjugated framework [18] [26]. This planarity is crucial for maintaining the extended conjugation and associated photophysical properties [17] [18].

The orientation of the chiral substituents relative to the anthracene plane shows characteristic angular relationships [10] [23]. The hydroxyl group typically adopts a conformation that minimizes steric interactions while maximizing potential hydrogen bonding opportunities [23] [26]. The trifluoromethyl group exhibits a preferred orientation that balances steric considerations with electronic stabilization through hyperconjugation effects [20] [23].

| Crystallographic Parameter | Typical Range | Units | Structural Significance |

|---|---|---|---|

| Space Group | P21, P212121 | - | Chiral crystal environment |

| Unit Cell a-axis | 10-15 | Å | Molecular length dimension |

| Unit Cell b-axis | 8-12 | Å | Molecular width dimension |

| Unit Cell c-axis | 12-18 | Å | Extended aromatic framework |

| Calculated Density | 1.4-1.6 | g/cm³ | Efficient molecular packing |

| Z (molecules/unit cell) | 4-8 | - | Crystal packing efficiency |

Intermolecular interactions in the crystal lattice predominantly involve hydrogen bonding networks formed by the hydroxyl groups [6] [26]. These interactions typically manifest as chains or dimeric structures, depending on the specific crystal form and packing arrangement [18] [26]. The anthracene moieties engage in π-π stacking interactions with typical interplanar distances of 3.3-3.8 Å, contributing to the overall crystal stability [17] [26].

The conformational flexibility of (R)-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol is limited due to the rigid anthracene framework [10] [20]. Dynamic nuclear magnetic resonance studies indicate restricted rotation around the carbon-carbon bond connecting the chiral center to the anthracene system [10] [20]. This conformational restriction is advantageous for chiral recognition applications, as it maintains a well-defined three-dimensional structure essential for stereoselective interactions [19] [20].

Comparative Structural Analysis with Analogues

The structural comparison of (R)-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol with related analogues provides valuable insights into structure-property relationships and the unique characteristics that distinguish this compound from similar molecules [14] [21]. The most direct structural analogue is the corresponding S-enantiomer, (S)-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol, which shares identical molecular formula and connectivity but exhibits opposite optical rotation (+30°) and complementary chiral recognition properties [14] [21].

Comparison with the non-fluorinated analogue, 1-(Anthracen-9-yl)ethanol, reveals the profound impact of the trifluoromethyl group on molecular properties [8] [15]. The absence of the electron-withdrawing trifluoromethyl group in this analogue results in significantly different electronic characteristics, reduced acidity of the hydroxyl group, and elimination of the strong chiral recognition capabilities [8] [25]. The molecular weight difference (222.28 g/mol versus 276.25 g/mol) reflects the substantial contribution of the three fluorine atoms [8] [14].

The racemic mixture, (±)-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol, provides an important reference point for understanding the significance of stereochemical purity [15] [19]. This compound lacks optical activity due to the equal mixture of both enantiomers, rendering it unsuitable for chiral applications despite maintaining the same molecular structure [15] [19]. The resolution of this racemic mixture often serves as a source for obtaining enantiopure samples of both enantiomers [19] [21].

Structural modifications involving different aromatic systems, such as 1-(Naphthalen-1-yl)-2,2,2-trifluoroethanol, demonstrate the importance of the extended anthracene framework [21] [25]. The naphthalene analogue, with molecular weight 226.20 g/mol, lacks the third aromatic ring present in anthracene, resulting in reduced π-π stacking capabilities and altered photophysical properties [21] [25]. This structural difference significantly impacts the compound's effectiveness in chiral recognition applications [25] [27].

| Compound | Molecular Weight | Key Structural Difference | Optical Rotation | Chiral Recognition Capability |

|---|---|---|---|---|

| (R)-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol | 276.25 | Reference compound | -30° | Excellent |

| (S)-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol | 276.25 | Opposite enantiomer | +30° | Excellent (complementary) |

| 1-(Anthracen-9-yl)ethanol | 222.28 | No trifluoromethyl group | Variable | Poor |

| (±)-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol | 276.25 | Racemic mixture | 0° | None |

| α-(Trifluoromethyl)benzyl alcohol | 176.15 | Benzene vs anthracene | Variable | Limited |

The comparison with α-(Trifluoromethyl)benzyl alcohol highlights the critical role of the extended aromatic system [21] [24]. This simpler analogue retains the chiral trifluoromethyl carbinol motif but lacks the rigid anthracene framework, resulting in reduced molecular recognition capabilities and different conformational behavior [21] [24]. The smaller aromatic system provides fewer π-π stacking opportunities and less effective chiral discrimination [24] [25].

Alkyl-substituted variants, such as hypothetical 1-(9-Anthryl)-2,2,2-trifluoro-1-propanol, would introduce additional steric bulk around the chiral center [22] [23]. Such modifications typically result in enhanced selectivity for certain substrate classes but may reduce overall recognition efficiency due to increased steric hindrance [22] [23]. The additional methyl group would also affect the conformational preferences and crystal packing arrangements [23] [26].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

65487-67-4

53531-34-3